Atiprimod dihydrochloride Atiprimod dihydrochloride Atiprimod Dihydrochloride is the dihydrochloride salt form of atiprimod, an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents with anti-inflammatory, antineoplastic, and anti-angiogenic activities. Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, blocking the signaling pathways of interleukin-6, vascular endothelial growth factor (VEGF) and downregulating the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1. This results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.
Brand Name: Vulcanchem
CAS No.: 130065-61-1
VCID: VC0519680
InChI: InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H
SMILES: CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl
Molecular Formula: C22H46Cl2N2
Molecular Weight: 409.5 g/mol

Atiprimod dihydrochloride

CAS No.: 130065-61-1

Inhibitors

VCID: VC0519680

Molecular Formula: C22H46Cl2N2

Molecular Weight: 409.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Atiprimod dihydrochloride - 130065-61-1

CAS No. 130065-61-1
Product Name Atiprimod dihydrochloride
Molecular Formula C22H46Cl2N2
Molecular Weight 409.5 g/mol
IUPAC Name 3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride
Standard InChI InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H
Standard InChIKey MOUZYBYTICOTFQ-UHFFFAOYSA-N
SMILES CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl
Canonical SMILES CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl
Appearance Solid powder
Description Atiprimod Dihydrochloride is the dihydrochloride salt form of atiprimod, an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents with anti-inflammatory, antineoplastic, and anti-angiogenic activities. Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, blocking the signaling pathways of interleukin-6, vascular endothelial growth factor (VEGF) and downregulating the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1. This results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 123018-47-3 (Parent)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms antiprimod
atiprimod
azaspirane
N,N-diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine dihydrochloride
SK and F 106615
SK and F 106615, dihydrochloride
SK and F-106615
SKF 106615
SKF-106615
Reference 1: Badger AM, Newman-Tarr TM, Satterfield JL. Selective immunomodulatory activity of SK&F 106615, a macrophage-targeting antiarthritic compound, on antibody and cellular responses in rats and mice. Immunopharmacology. 1997 Aug;37(1):53-61. PubMed PMID: 9285244.
2: Albrightson CR, Bugelski PJ, Berkhout TA, Jackson B, Kerns WD, Organ AJ, Badger AM. Separation of immunomodulatory and cholesterol-lowering activities of heterocyclic azaspiranes. J Pharmacol Exp Ther. 1995 Feb;272(2):689-98. PubMed PMID: 7853183.
3: High WB, Bugelski PJ, Nichols ME, Swift BA, Solleveld HA, Badger AM. Effects of a novel azaspirane (SK&F 105685) on arthritic lesions in the adjuvant Lewis rat: attenuation of the inflammatory process and preservation of skeletal integrity. J Rheumatol. 1994 Mar;21(3):476-83. PubMed PMID: 8006892.
4: Fan PY, Albrightson CR, Howell DN, Best C, Badger AM, Coffman TM. The azaspirane SKF 105685 ameliorates renal allograft rejection in rats. J Am Soc Nephrol. 1993 Apr;3(10):1680-5. PubMed PMID: 8318684.
5: Kaplan JM, Badger AM, Ruggieri EV, Swift BA, Bugelski PJ. Effects of SK&F 105685, a novel anti-arthritic agent, on immune function in the dog. Int J Immunopharmacol. 1993 Feb;15(2):113-23. PubMed PMID: 8468115.
6: Thiem PA, Kaplan JM, Bugelski PJ, Ruggieri EV, Badger AM. Induction of suppressor cell activity in vivo and suppression of lymphoproliferative responses in vitro by SK&F 105.685 in the dog. Immunopharmacology. 1992 Mar-Apr;23(2):67-74. PubMed PMID: 1534791.
7: Kaplan JM, Badger AM, Ruggieri EV, Olivera DL, Newman-Tarr T, Bugelski PJ. Inhibition of lymphoproliferative responses by SK&F 105685, a novel anti-arthritic agent. J Clin Lab Immunol. 1991 Dec;36(4):49-58. PubMed PMID: 1668843.
8: Badger AM, King AG, Talmadge JE, Schwartz DA, Picker DH, Mirabelli CK, Hanna N. Induction of non-specific suppressor cells in normal Lewis rats by a novel azaspirane SK&F 105685. J Autoimmun. 1990 Aug;3(4):485-500. PubMed PMID: 2145847.
PubChem Compound 166556
Last Modified Nov 11 2021
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